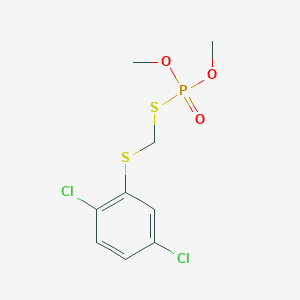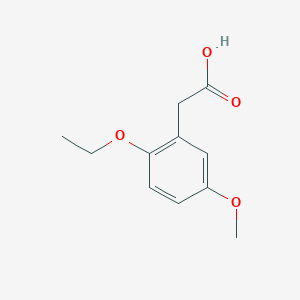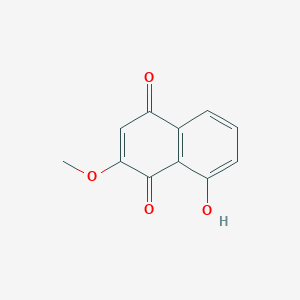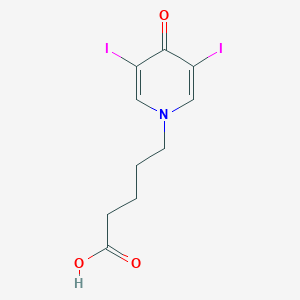
2-Chloro-5-methyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-methyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine is a chemical compound that has been extensively studied in the field of medicinal chemistry. It belongs to the class of benzodiazepines and has been found to possess a wide range of pharmacological properties.
Aplicaciones Científicas De Investigación
2-Chloro-5-methyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine has been extensively studied for its pharmacological properties. It has been found to possess anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties. It has also been found to have potential as an antidepressant, antipsychotic, and antitumor agent. Additionally, it has been studied for its potential as a drug for the treatment of drug addiction and withdrawal symptoms.
Mecanismo De Acción
The exact mechanism of action of 2-Chloro-5-methyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine is not fully understood. However, it is believed to act on the GABA-A receptor, which is a type of receptor that is involved in the inhibition of neurotransmitter release in the brain. By binding to this receptor, 2-Chloro-5-methyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine enhances the inhibitory effects of GABA, leading to its pharmacological effects.
Efectos Bioquímicos Y Fisiológicos
2-Chloro-5-methyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine has been found to have several biochemical and physiological effects. It has been found to decrease neuronal excitability, increase the threshold for convulsions, and decrease muscle tone. It has also been found to have anxiolytic and sedative effects, which make it useful in the treatment of anxiety and sleep disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-5-methyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine has several advantages and limitations for lab experiments. One of the advantages is that it has a well-defined mechanism of action, which makes it useful for studying the GABA-A receptor. Additionally, it has been extensively studied, which means that there is a wealth of data available on its pharmacological properties. However, one of the limitations is that it has a complex synthesis method, which can make it difficult to obtain in large quantities. Additionally, it has been found to have low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-Chloro-5-methyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine. One direction is to study its potential as an antidepressant and antipsychotic agent. Another direction is to study its potential as a drug for the treatment of drug addiction and withdrawal symptoms. Additionally, there is potential for the development of new derivatives of 2-Chloro-5-methyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine with improved pharmacological properties. Finally, there is potential for the development of new synthesis methods that are more efficient and cost-effective.
Conclusion:
In conclusion, 2-Chloro-5-methyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine is a chemical compound that has been extensively studied for its pharmacological properties. It has been found to possess anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties, and has potential as an antidepressant, antipsychotic, and antitumor agent. Its mechanism of action involves binding to the GABA-A receptor, which enhances the inhibitory effects of GABA. While it has several advantages for lab experiments, such as a well-defined mechanism of action, it also has limitations, such as a complex synthesis method and low solubility in water. There are several future directions for the study of 2-Chloro-5-methyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine, including the development of new derivatives and synthesis methods, and the study of its potential as an antidepressant and antipsychotic agent.
Métodos De Síntesis
The synthesis of 2-Chloro-5-methyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine is a complex process that involves several steps. The most commonly used method for its synthesis is the Pictet-Spengler reaction. This reaction involves the condensation of an amino acid with an aldehyde or ketone, followed by cyclization to form the benzodiazepine ring. The final step involves the introduction of a chloro group at the 2-position of the benzodiazepine ring.
Propiedades
Número CAS |
17617-11-7 |
|---|---|
Nombre del producto |
2-Chloro-5-methyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine |
Fórmula molecular |
C18H19ClN2 |
Peso molecular |
298.8 g/mol |
Nombre IUPAC |
2-chloro-5-methyl-7,9,10,14b-tetrahydro-6H-isoquinolino[2,1-d][1,4]benzodiazepine |
InChI |
InChI=1S/C18H19ClN2/c1-20-10-11-21-9-8-13-4-2-3-5-15(13)18(21)16-12-14(19)6-7-17(16)20/h2-7,12,18H,8-11H2,1H3 |
Clave InChI |
VJIOOEKUNBUDGM-UHFFFAOYSA-N |
SMILES |
CN1CCN2CCC3=CC=CC=C3C2C4=C1C=CC(=C4)Cl |
SMILES canónico |
CN1CCN2CCC3=CC=CC=C3C2C4=C1C=CC(=C4)Cl |
Otros números CAS |
47124-18-5 48187-65-1 |
Pictogramas |
Irritant |
Sinónimos |
2-Chloro-5,6,7,9,10,14b-hexahydro-5-methylisoquino[2,1-d][1,4]benzodiazepine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




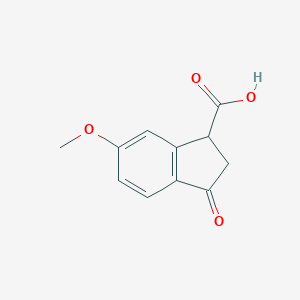
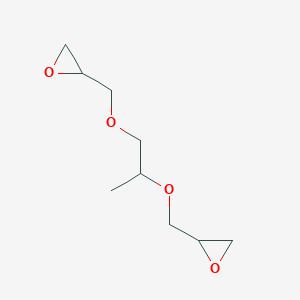
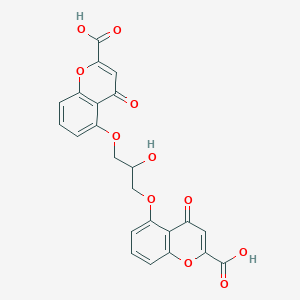

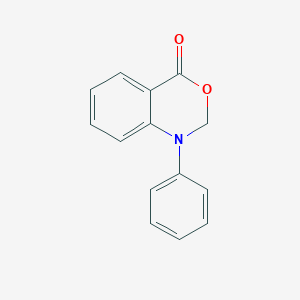
![6-Chloro-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B99622.png)
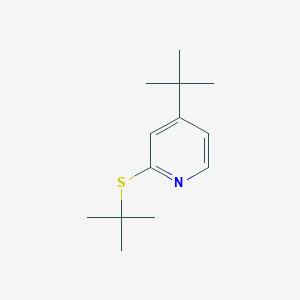
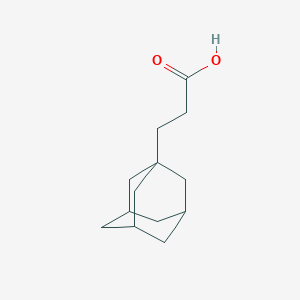
![Ethanesulfonic acid, 2-[methyl(1-oxotetradecyl)amino]-, sodium salt](/img/structure/B99626.png)
